molecular formula C21H24N2OS2 B2650323 4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide CAS No. 923410-54-2

4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Cat. No.: B2650323
CAS No.: 923410-54-2
M. Wt: 384.56
InChI Key: YHTWDXSSXIRTBP-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C21H24N2OS2 and its molecular weight is 384.56. The purity is usually 95%.
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Biological Activity

The compound 4-(benzylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2OSC_{20}H_{24}N_{2}OS, with a molecular weight of approximately 348.48 g/mol. The structure features a benzylsulfanyl group and a cyano-substituted tetrahydrobenzothiophene moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H24N2OS
Molecular Weight348.48 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to This compound may interact with various biological targets:

  • Kinase Inhibition : Some studies suggest that derivatives of benzothiophene can act as selective inhibitors of certain kinases involved in cancer progression, such as JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in cell signaling pathways related to proliferation and survival .
  • Antitumor Activity : Compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that certain benzothiophene derivatives exhibit significant cytotoxicity against lung cancer cell lines (A549, HCC827) using both two-dimensional and three-dimensional culture models .
  • Antimicrobial Properties : Preliminary assessments indicate potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Antitumor Activity

In a comparative study involving several benzothiophene derivatives, This compound was tested for its efficacy against human lung cancer cell lines. The results indicated an IC50 value of approximately 6.26 μM for the HCC827 line in two-dimensional assays, demonstrating potent antitumor activity. However, the activity was reduced in three-dimensional cultures (IC50 ~20 μM), suggesting the need for further optimization .

Antimicrobial Testing

In antimicrobial assays against Escherichia coli and Staphylococcus aureus, compounds structurally related to This compound exhibited varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines .

Properties

IUPAC Name

4-benzylsulfanyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS2/c1-15-9-10-17-18(13-22)21(26-19(17)12-15)23-20(24)8-5-11-25-14-16-6-3-2-4-7-16/h2-4,6-7,15H,5,8-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWDXSSXIRTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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